molecular formula C4H3ClO2S2 B12970059 5-Chlorothiophene-3-sulfinic acid

5-Chlorothiophene-3-sulfinic acid

Cat. No.: B12970059
M. Wt: 182.7 g/mol
InChI Key: DIXSFKKNALHVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothiophene-3-sulfinic acid (CAS: 187746-97-0) is a thiophene derivative featuring a chlorine substituent at the 5-position and a sulfinic acid (-S(O)OH) group at the 3-position of the heteroaromatic ring. This compound is structurally significant in pharmaceutical chemistry, particularly as Lornoxicam Impurity 3, a critical reference material in drug quality control and regulatory submissions such as Abbreviated New Drug Applications (ANDA) . Its sulfinic acid group confers moderate acidity (pKa ~1–2) and redox sensitivity, distinguishing it from more oxidized (e.g., sulfonic acid) or reduced sulfur-containing analogs. The compound’s synthesis and characterization are guided by stringent regulatory standards (e.g., USP, EMA) to ensure analytical reliability .

Properties

Molecular Formula

C4H3ClO2S2

Molecular Weight

182.7 g/mol

IUPAC Name

5-chlorothiophene-3-sulfinic acid

InChI

InChI=1S/C4H3ClO2S2/c5-4-1-3(2-8-4)9(6)7/h1-2H,(H,6,7)

InChI Key

DIXSFKKNALHVKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1S(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-3-sulfinic acid typically involves the chlorination of thiophene derivatives followed by sulfonation. One common method includes the halogen dance reaction, where halogenated thiophenes are treated with reagents like n-butyllithium (n-BuLi) at low temperatures (e.g., -30°C) to introduce the sulfinic acid group . Another approach involves the direct sulfonation of chlorothiophene using chlorosulfonic acid .

Industrial Production Methods: Industrial production of 5-Chlorothiophene-3-sulfinic acid may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and conditions is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophene-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chlorothiophene-3-sulfinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-3-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can participate in redox reactions, forming reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Thiophene derivatives with halogen and sulfur-based functional groups are pivotal in medicinal and materials chemistry. Below is a detailed comparison of 5-chlorothiophene-3-sulfinic acid with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
5-Chlorothiophene-3-sulfinic acid C₅H₃ClO₃S₂ 198.67 -Cl (C5), -S(O)OH (C3) Pharmaceutical impurity (Lornoxicam)
5-Chlorothiophene-3-carboxylic acid C₅H₃ClO₂S 162.60 -Cl (C5), -COOH (C3) Precursor for agrochemicals
5-Chloro-3-sulfothiophene-2-carboxylic acid C₅H₃ClO₅S₂ 242.64 -Cl (C5), -SO₃H (C3), -COOH (C2) Drug manufacturing (Lornoxicam API)
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid C₅H₅ClNO₄S₂ 242.59 -Cl (C5), -SO₂NH₂ (C2), -COOH (C3) Potential antimicrobial agent
5-Chlorothiophene-2-boronic acid C₄H₄BClO₂S 162.31 -Cl (C5), -B(OH)₂ (C2) Suzuki-Miyaura cross-coupling reactions

Key Differences and Research Findings

Acidity and Reactivity :

  • Sulfinic acid derivatives exhibit lower acidity (pKa ~1–2) compared to sulfonic acids (pKa ~-1 to -2) but higher than carboxylic acids (pKa ~4–5). This influences their solubility and stability; sulfinic acids are prone to oxidation to sulfonic acids under ambient conditions .
  • The carboxylic acid analog (5-chlorothiophene-3-carboxylic acid) is less polar but more reactive in esterification/amidation reactions .

Pharmaceutical Relevance: 5-Chloro-3-sulfothiophene-2-carboxylic acid (sulfonic acid derivative) is a key intermediate in Lornoxicam synthesis due to its high water solubility and stability . The sulfinic acid variant serves as a degradation product or impurity, necessitating rigorous analytical monitoring .

Safety and Handling: 5-Chlorothiophene-3-carboxylic acid is classified as harmful via inhalation, skin contact, and ingestion, requiring precautions like PPE and ventilation .

Substituents like sulfonic acid enhance conductivity, whereas sulfinic acids may offer tunable redox properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.